Cas no 2098018-10-9 (3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride)

3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a fluorinated azetidine derivative featuring a 4-bromobenzyl substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The incorporation of fluorine at the 3-position of the azetidine ring improves metabolic stability and bioavailability, while the bromophenyl group offers versatility for further functionalization via cross-coupling reactions. This compound is particularly valuable as a building block for the synthesis of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its hydrochloride salt form ensures improved solubility and handling characteristics. The structural features of this compound make it a promising intermediate for drug discovery and development applications.
3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride structure
2098018-10-9 structure
Product Name:3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
CAS No:2098018-10-9
MF:C10H12BrClFN
MW:280.564384460449
CID:5056660
Update Time:2025-08-04

3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-bromophenyl)methyl]-3-fluoroazetidine hydrochloride
    • 3-(4-Bromobenzyl)-3-fluoroazetidine hydrochloride
    • 3-[(4-bromophenyl)methyl]-3-fluoroazetidine;hydrochloride
    • 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
    • Inchi: 1S/C10H11BrFN.ClH/c11-9-3-1-8(2-4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
    • InChI Key: GYVDOWPQLQTREL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC1(CNC1)F.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Topological Polar Surface Area: 12

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Additional information on 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride

3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride: A Comprehensive Overview

3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a compound with the CAS number 2098018-10-9, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of azetidine, a four-membered ring heterocycle, and incorporates a fluorine atom and a bromophenyl group, making it a unique molecule with potential applications in drug discovery and materials science.

The structure of 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride consists of an azetidine ring where the third carbon is substituted with both a fluorine atom and a methyl group attached to a 4-bromophenyl ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity. The presence of the bromine atom in the phenyl ring introduces additional electronic effects, further modulating the compound's behavior in various chemical reactions.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry. For instance, researchers have explored the potential of azetidine-based compounds as inhibitors of various enzymes, including kinases and proteases. The fluorine atom in 3-fluoroazetidine derivatives is particularly valuable due to its ability to enhance drug-likeness properties such as lipophilicity and metabolic stability. This makes compounds like 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride promising candidates for drug development.

In terms of synthesis, 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride can be prepared through various routes, including nucleophilic substitution and ring-closing reactions. One common approach involves the reaction of an appropriately substituted bromide with an azetidinone intermediate, followed by protonation to yield the hydrochloride salt. The choice of synthetic method depends on the availability of starting materials and the desired purity of the final product.

The application of 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride extends beyond medicinal chemistry. Its unique structure makes it a valuable building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities. For example, the bromine atom in the phenyl ring can serve as a handle for further substitution reactions, allowing chemists to introduce additional functional groups tailored to specific applications.

From an environmental perspective, understanding the degradation pathways of compounds like 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is essential for assessing their environmental impact. Recent research has focused on evaluating their biodegradability under various conditions, with findings suggesting that these compounds undergo microbial degradation under aerobic conditions. This information is critical for ensuring sustainable practices in chemical manufacturing and waste management.

In conclusion, 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride represents a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a key player in the development of novel therapeutic agents and advanced materials.

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